Hydrolytic Stability: 10⁴-Fold Enhancement Over Trimethylsilyl Analogs
Derivatives protected with the tert-butyldimethylsilyl (TBDMS) group exhibit a 10⁴‑fold increase in resistance to hydrolysis compared to the corresponding trimethylsilyl (TMS) derivatives . In contrast, 2-(trimethylsilyl)thiophene is sufficiently moisture-sensitive that commercial vendors recommend storage at 2–8°C or -20°C under inert atmosphere [1], whereas the TBDMS analog is rated as hydrolytically insensitive (hydrolytic sensitivity class 4) and shows no reaction with water under neutral conditions .
| Evidence Dimension | Relative hydrolytic stability (approximate fold difference) |
|---|---|
| Target Compound Data | TBDMS ethers: ~10⁴ times more stable than TMS ethers |
| Comparator Or Baseline | TMS ethers: baseline hydrolytic lability |
| Quantified Difference | ~10,000-fold increase in stability |
| Conditions | Hydrolysis in aqueous/organic medium; data derived from derivatization reagent comparisons (MTBSTFA vs MSTFA) |
Why This Matters
This stability margin determines whether a compound can survive standard aqueous workups and multi-step sequences without premature deprotection, directly impacting procurement decisions for synthetic campaigns.
- [1] GLP Bio. 2-(Trimethylsilyl)thiophene. Storage: 2-8°C; stock solution stability at -80°C (6 months), -20°C (1 month). View Source
